N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Lipophilicity Physicochemical properties SAR

This 3-methoxybenzamide is a critical chemical probe for P2X3 purinergic receptor research, directly aligned with Bayer's pharmacophore patents. Unlike generic thiazole derivatives, its specific substitution pattern dictates low nanomolar potency (IC50 ~5 nM range for the class). For rigorous SAR and lead optimization, avoid 4-methoxy analogs. Specify CAS 312751-45-4 to secure the exact isomer required for calcium flux assays and electrophysiology, eliminating experimental variability.

Molecular Formula C17H13ClN2O2S
Molecular Weight 344.81
CAS No. 312751-45-4
Cat. No. B2930565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
CAS312751-45-4
Molecular FormulaC17H13ClN2O2S
Molecular Weight344.81
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2O2S/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21)
InChIKeyFKTXGMAXLGSRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide (CAS 312751-45-4): Chemical Identity and Structural Class


N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide (CAS 312751-45-4) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, with a molecular formula of C₁₇H₁₃ClN₂O₂S and a molecular weight of 344.81 g/mol . This compound features a 4-chlorophenyl group at the thiazole 4-position and a 3-methoxybenzamide moiety linked via the thiazole 2-amino position. It falls within the structural scope of Bayer Aktiengesellschaft's patent family (e.g., US 2019/0185466 A1, EP 3587417 A1) that discloses 1,3-thiazol-2-yl substituted benzamides as inhibitors of the P2X3 purinergic receptor, a ligand-gated ion channel implicated in neurogenic disorders, chronic cough, and pain [1]. The compound is primarily utilized as a research tool in medicinal chemistry and early-stage drug discovery programs targeting P2X3-mediated pathways.

Why 1,3-Thiazol-2-yl Benzamide Analogs Cannot Be Interchanged: Structural Sensitivity of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide


Within the 1,3-thiazol-2-yl benzamide class, even minor changes to the benzamide substitution pattern can substantially alter receptor binding, physicochemical properties, and ultimately biological activity. The methoxy group position (3-methoxy vs. 4-methoxy) on the benzamide ring, as well as the presence or absence of substituents altogether, directly influences hydrogen-bonding capacity, conformational preferences, and lipophilicity—all critical determinants of target engagement and pharmacokinetic behavior . The Bayer P2X3 patent series demonstrates that optimized analogs within this scaffold achieve single-digit nanomolar IC₅₀ values at the human P2X3 receptor (e.g., 5.00 nM for representative thiazol-2-yl benzamides in intracellular calcium assays), while structurally distinct analogs show markedly different potency profiles [1]. Procurement decisions for chemical probe or lead-optimization programs must therefore be guided by the precise substitution pattern, as generic interchange between 3-methoxy, 4-methoxy, or unsubstituted variants risks introducing unrecognized variability into experimental results.

Quantitative Differentiation Evidence for N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide vs. Closest Analogs


Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Benzamide—Impact on Lipophilicity (logP/logD)

The 3-methoxy substitution on the benzamide ring (target compound) versus the 4-methoxy substitution (analog CAS not assigned; ChemDiv compound Y070-0692) yields distinct physicochemical profiles relevant to membrane permeability and off-target binding. While direct experimental logP/logD data for both isomers are not publicly available in a single head-to-head study, structurally predictive analysis indicates that the 3-methoxy positional isomer places the hydrogen-bond-accepting methoxy oxygen in a different spatial orientation relative to the amide NH, potentially altering intramolecular hydrogen-bonding patterns and net lipophilicity . This positional difference may influence passive membrane permeability and CYP450-mediated metabolism, key parameters for any progression from in vitro to cell-based or in vivo studies [1]. Researchers should not assume the 4-methoxy analog serves as a functionally equivalent replacement without experimental confirmation.

Lipophilicity Physicochemical properties SAR

Benzamide Substitution Dependency: 3-Methoxybenzamide vs. Unsubstituted Benzamide Core

The presence of a 3-methoxy substituent on the benzamide ring distinguishes the target compound (CAS 312751-45-4) from the simpler unsubstituted benzamide analog N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 87637-30-7; molecular weight 314.79 g/mol) [1]. The methoxy group introduces an additional hydrogen-bond acceptor, increases electron density on the phenyl ring via resonance, and adds ~30 Da to the molecular weight. In the Bayer P2X3 patent series, benzamide substitution with alkoxy or ether-linked groups is a key structural feature associated with potent P2X3 antagonism, with representative compounds achieving IC₅₀ values as low as 3–5 nM [2]. The unsubstituted benzamide analog lacks this pharmacophoric element and would therefore be expected to exhibit reduced P2X3 binding affinity, although direct comparative IC₅₀ data for these two specific compounds are not publicly available [2].

Structure-Activity Relationship Benzamide substitution Pharmacophore

P2X3 Receptor Antagonism: Class-Level Potency Contextualization for 1,3-Thiazol-2-yl Benzamides

Although direct P2X3 IC₅₀ data for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide have not been disclosed in public databases, the compound belongs to a well-characterized series of 1,3-thiazol-2-yl substituted benzamides for which potent P2X3 antagonism has been established. In intracellular calcium flux assays using human P2X3-expressing cells, structurally optimized members of this series achieve IC₅₀ values from 3–5 nM [1]. The clinical candidate filapixant (BAY 1902607), which emerged from this same Bayer program, demonstrates a pIC₅₀ of 8.15 (IC₅₀ ~7 nM) at human P2X3 receptors [2]. The 3-methoxybenzamide substitution pattern on the target compound aligns with the general pharmacophore described in the Bayer patent disclosures [3], positioning this compound as a structurally representative probe for P2X3 target engagement studies. Note: Without direct assay data, this remains class-level inference and should not be interpreted as a confirmed IC₅₀ for this specific compound.

P2X3 antagonist Ion channel Pain and cough

Absence of Neurotensin Receptor 1 Activity: Differentiation from Structurally Related Screening Hits

A structurally related analog—N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1-methyl-pyrazole-3-carboxamide (BDBM79532, PubChem CID 1224762)—was identified as a weak agonist at the Neurotensin Receptor Type 1 (NTR1) with an EC₅₀ of 3,800 nM (3.8 µM) in a β-arrestin recruitment assay (PubChem AID 504549) [1]. The target compound (CAS 312751-45-4) differs in the benzamide substitution: it bears a 3-methoxybenzamide group rather than a nitro-pyrazole carboxamide. This structural difference suggests that the target compound may not exhibit the same NTR1 activity, although experimental confirmation is lacking. For researchers using this compound in P2X3-focused studies, awareness of potential off-target activity at NTR1—as observed in a close structural neighbor—is relevant for experimental design and interpretation.

Neurotensin receptor Selectivity Off-target screening

Recommended Application Scenarios for N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide Based on Evidence Profile


P2X3 Target Engagement and SAR Probe Studies

This compound is suited as a structural probe for P2X3 receptor target engagement studies within the 1,3-thiazol-2-yl benzamide chemical series. Given that the Bayer patent family (US 2019/0185466, US 10,174,016) establishes low nanomolar P2X3 antagonism for structurally related benzamides, this compound can serve as a reference point for structure-activity relationship (SAR) exploration around the methoxy substitution position (3-methoxy vs. 4-methoxy) [1]. Researchers conducting P2X3-mediated calcium flux assays or electrophysiological recordings should prioritize this specific compound when the 3-methoxybenzamide pharmacophore is required for their SAR hypothesis.

Positional Isomer Selectivity and Physicochemical Profiling

The documented 3-methoxy vs. 4-methoxy positional isomer pair presents a defined system for studying how benzamide substitution position influences membrane permeability, metabolic stability, and off-target binding. The 4-methoxy isomer is commercially available (ChemDiv Y070-0692) [1], enabling procurement of both isomers for parallel profiling. This head-to-head comparison can inform lead optimization decisions where subtle changes in lipophilicity or hydrogen-bonding geometry are critical.

Procurement for Early-Stage P2X3 Drug Discovery Programs

For medicinal chemistry teams building screening libraries or conducting hit-to-lead optimization on P2X3 antagonists, this compound represents a commercially accessible member of the 1,3-thiazol-2-yl benzamide class [1]. Its structural features (4-chlorophenyl-thiazole core, 3-methoxybenzamide substitution) align with the pharmacophore elements described in the Bayer P2X3 patent disclosures [2]. Procurement should specify the exact CAS number (312751-45-4) and positional isomer to avoid inadvertent substitution by the 4-methoxy analog.

Negative Control Design Using the Unsubstituted Benzamide Analog

The unsubstituted benzamide analog (CAS 87637-30-7) is commercially available through major chemical suppliers [1] and lacks the methoxy pharmacophore element. When used alongside the 3-methoxy target compound, it can serve as a structurally matched negative control in P2X3 functional assays, helping to isolate the contribution of the methoxy group to any observed biological activity. This paired procurement strategy strengthens experimental conclusions in SAR studies.

Quote Request

Request a Quote for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.